5-bromo-2-chloro-3-nitroaniline hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps . For instance, the synthesis of “m-bromoaniline” requires three reactions: a nitration, a conversion from the nitro group to an amine, and a bromination . The synthesis of “5-chloro-2-nitroaniline” involves stirring the material in water, followed by suction filtration, and then drying to obtain a dark yellow solid powder .Molecular Structure Analysis
The molecular structure of similar compounds can be represented by the formulaC6H5BrN2O2
. This indicates that the compound consists of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms. Chemical Reactions Analysis
Nitro compounds can undergo various reactions . For example, they can be prepared through the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 217.02 , and a melting point of 139-141 °C (lit.) . The nitro group in these compounds results in lower volatility compared to ketones of about the same molecular weight .Mechanism of Action
Safety and Hazards
Safety data sheets indicate that similar compounds are considered hazardous . They may cause damage to organs through prolonged or repeated exposure, and are toxic if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-chloro-3-nitroaniline hydrochloride involves the nitration of 5-bromo-2-chloroaniline followed by reduction of the nitro group to an amino group and subsequent reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-bromo-2-chloroaniline", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Nitration of 5-bromo-2-chloroaniline with nitric acid and sulfuric acid to form 5-bromo-2-chloro-3-nitroaniline", "Step 2: Reduction of the nitro group in 5-bromo-2-chloro-3-nitroaniline to an amino group using sodium hydroxide", "Step 3: Reaction of 5-bromo-2-chloro-3-nitroaniline with hydrochloric acid to form the hydrochloride salt" ] } | |
CAS No. |
2680543-53-5 |
Molecular Formula |
C6H5BrCl2N2O2 |
Molecular Weight |
287.9 |
Purity |
95 |
Origin of Product |
United States |
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